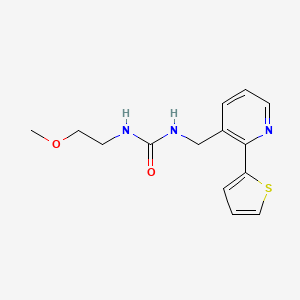

1-(2-Methoxyethyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

CAS No.: 2034207-75-3

Cat. No.: VC6802981

Molecular Formula: C14H17N3O2S

Molecular Weight: 291.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034207-75-3 |

|---|---|

| Molecular Formula | C14H17N3O2S |

| Molecular Weight | 291.37 |

| IUPAC Name | 1-(2-methoxyethyl)-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea |

| Standard InChI | InChI=1S/C14H17N3O2S/c1-19-8-7-16-14(18)17-10-11-4-2-6-15-13(11)12-5-3-9-20-12/h2-6,9H,7-8,10H2,1H3,(H2,16,17,18) |

| Standard InChI Key | FEJIKHXMWIGNFL-UHFFFAOYSA-N |

| SMILES | COCCNC(=O)NCC1=C(N=CC=C1)C2=CC=CS2 |

Introduction

Chemical Overview

Chemical Name:

1-(2-Methoxyethyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Structural Features:

This compound belongs to the urea derivatives, characterized by the presence of a urea functional group (). Its structure includes:

-

A methoxyethyl group attached to one nitrogen atom of the urea moiety.

-

A thiophene-pyridine hybrid ring system linked via a methyl group to the other nitrogen atom.

Potential Applications:

Urea derivatives are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors, anticancer agents, and anti-inflammatory compounds. The presence of a thiophene-pyridine system suggests potential biological activity, as these heterocycles are known pharmacophores.

Step 1: Preparation of Precursors

-

Methoxyethyl Isocyanate

Synthesized by reacting methoxyethylamine with phosgene or its safer alternatives. -

Thiophene-Pyridine Derivative

The synthesis involves coupling thiophene and pyridine rings using Suzuki or Stille cross-coupling reactions.

Step 2: Urea Formation

The reaction between methoxyethyl isocyanate and the thiophene-pyridine derivative under mild conditions forms the desired compound.

Analytical Characterization

To confirm the structure and purity of 1-(2-Methoxyethyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea, the following techniques are typically employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Identifies chemical environments of hydrogen () and carbon (). |

| Mass Spectrometry | Determines molecular weight and fragmentation pattern. |

| IR Spectroscopy | Confirms functional groups (e.g., C=O stretch for urea). |

| X-Ray Crystallography | Provides detailed 3D structural information if crystallized. |

Enzyme Inhibition

Urea derivatives often act as inhibitors for enzymes like urease or proteases due to their ability to form hydrogen bonds with active site residues.

Anti-inflammatory Effects

Heterocyclic ureas have been explored for their ability to inhibit inflammatory pathways, such as those mediated by cyclooxygenase (COX) or lipoxygenase (LOX).

Hypothetical Applications in Medicinal Chemistry

Given its structural features, this compound could serve as:

-

A lead molecule for developing enzyme inhibitors.

-

A candidate for anticancer drug screening.

-

A potential anti-inflammatory agent.

Research Gaps and Future Directions

While no specific studies on this compound were found, future research could focus on:

-

Synthesis Optimization: Exploring green chemistry approaches for its preparation.

-

Biological Assays: Testing for enzyme inhibition, cytotoxicity, and anti-inflammatory activity.

-

Computational Studies: Docking simulations to predict binding affinity with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume